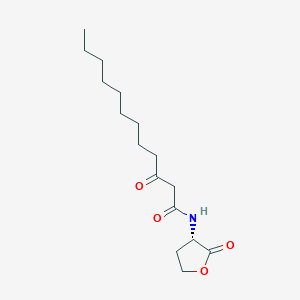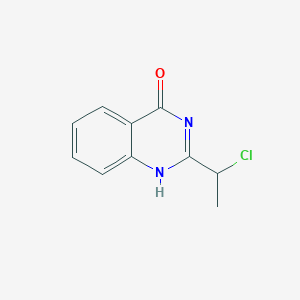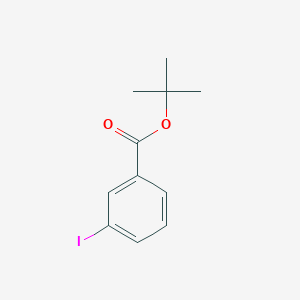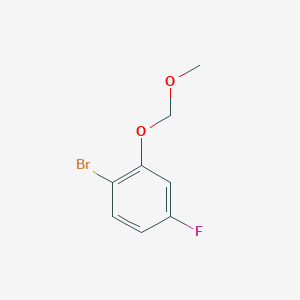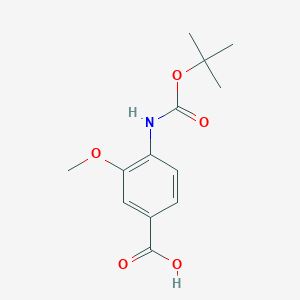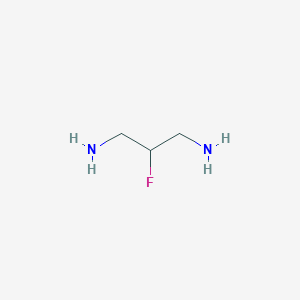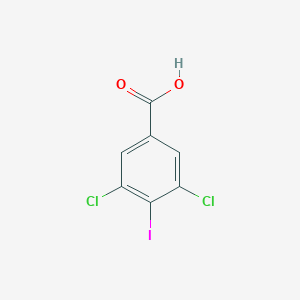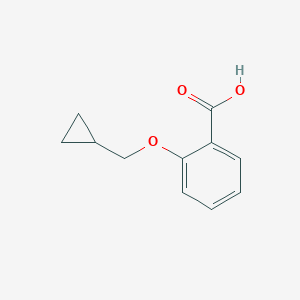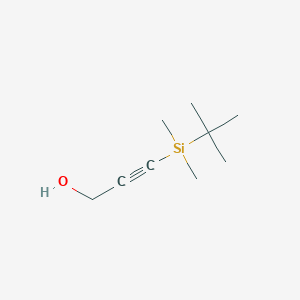
3-tert-Butyldimethylsilyl-2-propyn-1-ol
Vue d'ensemble
Description
3-Tert-Butyldimethylsilyl-2-propyn-1-ol is a chemical compound widely used in organic synthesis . It serves as a safeguarding agent for alcohols, impeding undesired chemical reactions . It displays versatility in various applications ranging from stable protecting group synthesis to the development of potent drugs such as Atazanavir, a prominent HIV protease inhibitor . The compound’s multifunctional competence and adaptability make it an indispensable component of organic synthesis .
Molecular Structure Analysis
The molecular formula of 3-Tert-Butyldimethylsilyl-2-propyn-1-ol is C9H18OSi . Its molecular weight is 170.32 . The InChI Key is BSFBEXRZAZEBTM-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Tert-Butyldimethylsilyl-2-propyn-1-ol is known to serve as a safeguarding agent for alcohols, impeding undesired chemical reactions . It displays versatility in various applications ranging from stable protecting group synthesis to the development of potent drugs .Applications De Recherche Scientifique
3-tert-Butyldimethylsilyl-2-propyn-1-ol is used as an intermediate in the synthesis of (tert-butyldimethylsilyl)allene, which has applications in acetal formation, metalation reactions involving silicon, and protection of oxygen groups (Myers & Zheng, 2003).
It plays a role in regio- and stereoselective cross-coupling reactions with bis(trimethylsilyl)acetylene, used in the synthesis of fluorescent dihydrofuran derivatives (Horita et al., 2007).
The compound is significant in the field of nucleoside chemistry, particularly as a protecting group in deoxynucleosides, offering stability and selective reactivity (Ogilvie, 1973).
It is used in the direct 3,6-di-O-protection of glucal and galactal, facilitating efficient routes for glycoconjugate synthesis (Kinzy & Schmidt, 1987).
3-tert-Butyldimethylsilyl-2-propyn-1-ol derivatives have been applied in palladium-catalyzed heteroarylation, particularly in synthesizing 3-arylindoles (Amat et al., 1994).
The compound is also involved in the stereoselective synthesis of olefins from silylated sulfonylhydrazones, addressing challenges in constructing carbon-carbon double bonds (Myers & Kukkola, 1990).
It is utilized in the anionic polymerization of oligo(ethylene glycol) methacrylates to produce water-soluble polymethacrylates, indicating its role in polymer chemistry (Ishizone et al., 2003).
In the field of analytical chemistry, 3-tert-Butyldimethylsilyl-2-propyn-1-ol derivatives are used in capillary gas chromatography for determining catecholamine metabolites in urine (Muskiet et al., 1981).
Orientations Futures
3-Tert-Butyldimethylsilyl-2-propyn-1-ol is a widely used chemical compound in organic synthesis . It displays versatility in various applications ranging from stable protecting group synthesis to the development of potent drugs . This suggests that it will continue to be an important compound in organic synthesis in the future.
Propriétés
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-9(2,3)11(4,5)8-6-7-10/h10H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFBEXRZAZEBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373815 | |
| Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Tert-butyl(dimethyl)silyl]prop-2-yn-1-ol | |
CAS RN |
120789-51-7 | |
| Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



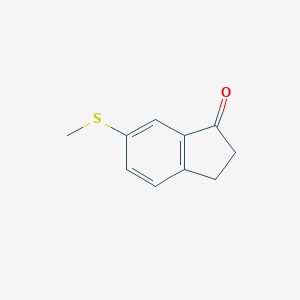

![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
